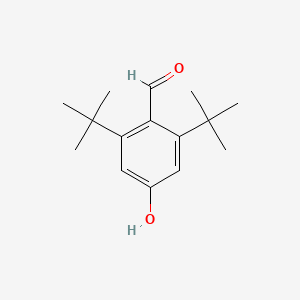
2,6-Di-tert-butyl-4-hydroxybenzaldehyde
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Drug Development : Inagaki, Matsumoto, and Tsuri (2003) developed a short synthesis method for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, which is an important step in the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003).
Organophosphorus Derivative Synthesis : Prishchenko and colleagues (2008) have described methods for synthesizing mono-, di-, and triphosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and discussed some properties of these compounds (Prishchenko et al., 2008).
Environmental Monitoring and Analysis : Zhang et al. (2018) developed an analytical method for determining 2,6-di-tert-butyl-hydroxytoluene (BHT) and its transformation products, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde, in indoor dust and sediment samples (Zhang et al., 2018).
Chemical Structure and Molecular Docking Studies : Mary and James (2020) conducted quantum chemical studies on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, providing insights into its molecular structure and potential for antiviral activity against various influenza viruses (Mary & James, 2020).
Electrochemical Properties and Radical Stability : Khubaeva and Zakaeva (2012) synthesized 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-arylbenzimidazoles starting from 2,6-di-tert-butyl-4-hydroxybenzaldehyde and studied their electrochemical reduction and oxidation properties (Khubaeva & Zakaeva, 2012).
Applications in Synthetic Chemistry : Several studies have focused on the synthesis and characterization of various chemical compounds and complexes derived from or involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde, demonstrating its versatility and importance in synthetic chemistry. Examples include work by Sutradhar et al. (2016), Back et al. (2012), and others (Sutradhar et al., 2016), (Back et al., 2012).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKXCAURJYJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



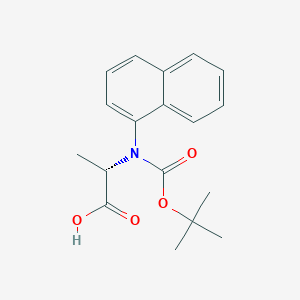
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
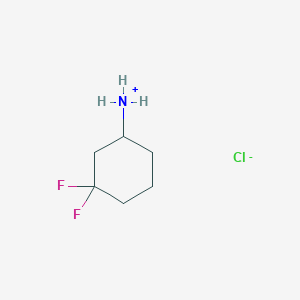
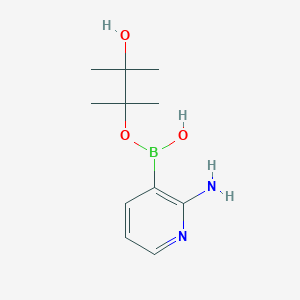
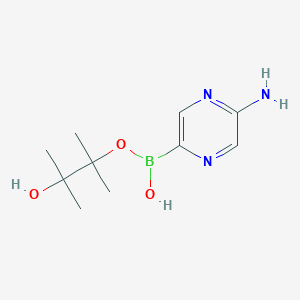
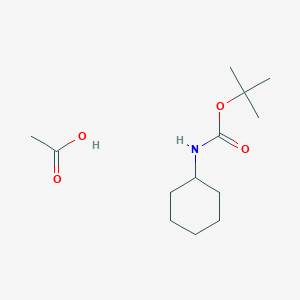
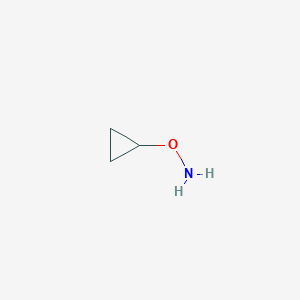
![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)
![sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate](/img/structure/B7909041.png)
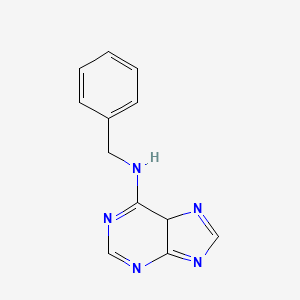
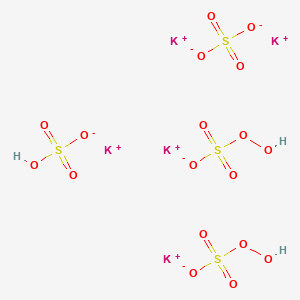
sulfuramidous acid](/img/structure/B7909054.png)
